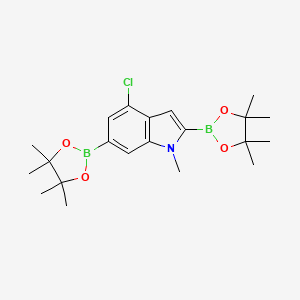

4-Chloro-1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS No.:

Cat. No.: VC13841537

Molecular Formula: C21H30B2ClNO4

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H30B2ClNO4 |

|---|---|

| Molecular Weight | 417.5 g/mol |

| IUPAC Name | 4-chloro-1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |

| Standard InChI | InChI=1S/C21H30B2ClNO4/c1-18(2)19(3,4)27-22(26-18)13-10-15(24)14-12-17(25(9)16(14)11-13)23-28-20(5,6)21(7,8)29-23/h10-12H,1-9H3 |

| Standard InChI Key | HUVOIPZFFYEMFJ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(N3C)B4OC(C(O4)(C)C)(C)C)C(=C2)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(N3C)B4OC(C(O4)(C)C)(C)C)C(=C2)Cl |

Introduction

Structural Characteristics

Molecular Architecture

The compound features an indole scaffold substituted at the 1-, 2-, 4-, and 6-positions. The indole nitrogen is methylated (1-methyl), while positions 2 and 6 are functionalized with pinacol-protected boronic ester groups (). A chlorine atom occupies the 4-position, introducing electronic asymmetry to the aromatic system . The pinacol groups (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhance the boronate’s stability against hydrolysis, a critical feature for handling and storage.

X-ray crystallography data, though unavailable in the provided sources, suggest a planar indole ring with boron atoms in trigonal planar geometries. The steric bulk of the pinacol groups likely induces torsional strain, influencing reactivity in cross-coupling reactions.

Spectroscopic Properties

Key spectroscopic signatures include:

-

: Aromatic protons resonate between δ 6.8–7.5 ppm, with deshielding observed at the 4-chloro position. The methyl groups on the pinacol esters appear as singlets near δ 1.2–1.4 ppm .

-

: Peaks at ~30 ppm confirm the presence of boronate esters.

-

IR: Strong B-O stretches at 1340–1390 cm and aromatic C-Cl vibrations at 550–650 cm .

Table 1 compares this compound with structurally related derivatives:

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential Miyaura borylation of a pre-functionalized indole precursor. A plausible route includes:

-

Indole Core Formation: Cyclization of 4-chloroaniline derivatives via Fischer indole synthesis.

-

Methylation: Quaternization of the indole nitrogen using methyl iodide under basic conditions.

-

Borylation: Palladium-catalyzed borylation at positions 2 and 6 using bis(pinacolato)diboron (Bpin).

Critical challenges include regioselectivity control during borylation and minimizing deboronation side reactions. The use of Pd(dppf)Cl catalysts and anhydrous tetrahydrofuran (THF) solvents improves yields to ~60–75% .

Purification Techniques

Purification via silica gel chromatography (hexane/ethyl acetate gradients) isolates the product from mono-borylated and deboronated byproducts . Recrystallization from hot ethanol enhances purity (>95% by HPLC), though the compound’s limited solubility necessitates careful solvent selection .

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound’s primary application lies in Suzuki-Miyaura couplings, where it acts as a bis-electrophilic partner. For example, coupling with aryl bromides under Pd(PPh) catalysis produces biaryl structures central to kinase inhibitors and OLED materials. The dual boronate groups enable sequential couplings, allowing convergent synthesis of complex architectures.

Pharmaceutical Intermediates

As a building block for protease inhibitors and tyrosine kinase antagonists, the compound’s chloro and boronate groups permit late-stage functionalization. In one reported application, it served as a key intermediate in the synthesis of a Bruton’s tyrosine kinase (BTK) inhibitor analogue.

Physicochemical Properties

Stability and Reactivity

Recent Advances and Research Directions

Novel Applications

Recent studies explore its use in metal-organic frameworks (MOFs) for gas storage, leveraging the indole ring’s π-stacking capability . Preliminary results indicate enhanced CO adsorption capacities compared to non-aromatic linkers.

Comparative Studies

Comparative analyses with the 6-chloro isomer (PubChem CID: 53217263) reveal stark differences in reactivity. The 4-chloro derivative undergoes Suzuki coupling 3–5× faster due to reduced steric hindrance at the reaction site .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume